molecular formula C16H23NO B2413044 2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole CAS No. 2325238-09-1

2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole

Cat. No.: B2413044
CAS No.: 2325238-09-1
M. Wt: 245.366
InChI Key: HSAPYEFHIBOOAB-UHFFFAOYSA-N
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Description

The compound “2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole” is a derivative of pyrrole . Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One of the common methods is the Hantzsch Pyrrole Synthesis, which is the chemical reaction of β-ketoesters with ammonia (or primary amines) and α-haloketones to give substituted pyrroles . Another approach includes the synthesis of various 2,5-bis (guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole .


Molecular Structure Analysis

Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . The lone pair on nitrogen is in the p orbital so it is involved in the 6 pi-electron aromatic system . Looking at the HOMO of pyrrole, the lobes are much bigger at the 2- and 5- positions, indicating that the reactions are most likely to take place at these positions .


Physical and Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of −3.8 .

Safety and Hazards

Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, with a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .

Future Directions

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrrole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Properties

IUPAC Name

2-(3-phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-8-16(9-3-1)18-11-5-10-17-12-14-6-4-7-15(14)13-17/h1-3,8-9,14-15H,4-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAPYEFHIBOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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